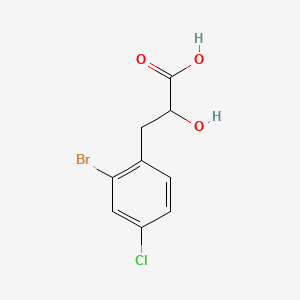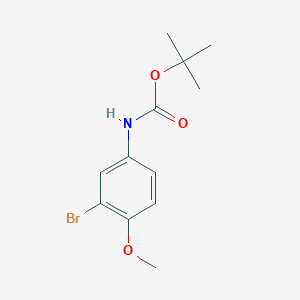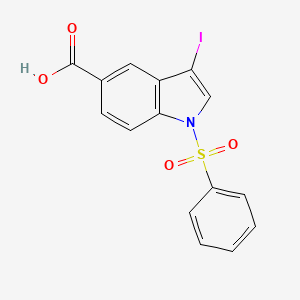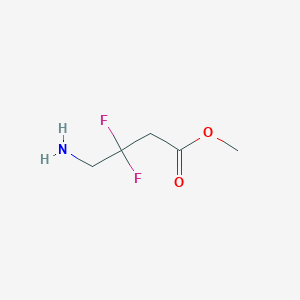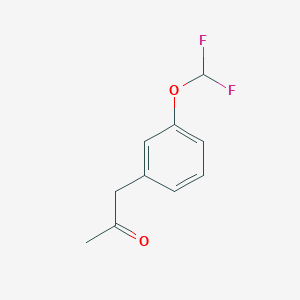
2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H10ClNO This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
-
Amination of 3-Chloro-4-methylacetophenone
Starting Material: 3-Chloro-4-methylacetophenone
Reagents: Ammonia or an amine source
Conditions: The reaction typically occurs under mild heating in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney nickel.
Procedure: The 3-chloro-4-methylacetophenone is reacted with ammonia in a suitable solvent like ethanol. The mixture is heated to promote the formation of the amino ketone.
-
Reductive Amination
Starting Material: 3-Chloro-4-methylbenzaldehyde
Reagents: Ammonia or primary amine, reducing agent (e.g., sodium cyanoborohydride)
Conditions: The reaction is carried out in an alcohol solvent under mild heating.
Procedure: The aldehyde is first converted to an imine intermediate by reaction with ammonia. The imine is then reduced to the corresponding amine using a reducing agent.
Industrial Production Methods
Industrial production of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Conditions: Reactions are typically carried out in acidic or basic aqueous solutions.
Products: Oxidation can lead to the formation of carboxylic acids or nitro compounds, depending on the reaction conditions.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Reactions are performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction typically yields alcohols or amines.
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium azide).
Conditions: Reactions can be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substitution reactions can introduce new functional groups such as halogens or azides.
科学研究应用
Chemistry
In chemistry, 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and functional groups make it suitable for various applications, including the manufacture of dyes, pigments, and polymers.
作用机制
The mechanism of action of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
-
2-Amino-1-(4-chlorophenyl)ethan-1-one
- Similar structure but lacks the methyl group on the aromatic ring.
- Exhibits different reactivity and biological activity due to the absence of the methyl group.
-
2-Amino-1-(3-chlorophenyl)ethan-1-one
- Similar structure but lacks the methyl group.
- Differences in steric and electronic properties affect its chemical behavior.
-
2-Amino-1-(4-methylphenyl)ethan-1-one
- Similar structure but lacks the chlorine atom.
- The absence of the chlorine atom alters its reactivity and potential applications.
Uniqueness
2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one is unique due to the presence of both chlorine and methyl substituents on the aromatic ring. These substituents influence its chemical reactivity and biological interactions, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC 名称 |
2-amino-1-(3-chloro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10ClNO/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4H,5,11H2,1H3 |
InChI 键 |
SOHZHGAJZVDSEB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)CN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine](/img/structure/B13537527.png)




